![molecular formula C10H13BrN2O3S B2364506 N-(4-bromophenyl)morpholine-4-sulfonamide CAS No. 838401-60-8](/img/structure/B2364506.png)
N-(4-bromophenyl)morpholine-4-sulfonamide
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Overview
Description
“N-(4-bromophenyl)morpholine-4-sulfonamide” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
In an open flask, 10 mL of 1.5 M NaBr in pH 6.2 phosphate buffer (0.23 M in PO4) or pH 4.2 phosphate buffer (5% NaH2PO4) was added to a solution of 1 mmol of substrate dissolved in 9.75 mL of distilled 1,4- dioxane . The reaction mixture was stirred at room temperature for the appropriate amount of time and was then diluted with 10 mL of water .
Molecular Structure Analysis
The empirical formula of “N-(4-bromophenyl)morpholine-4-sulfonamide” is C10H12BrNO . Its molecular weight is 242.11 . The InChI key is UJTKZWNRUPTHSB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction mixture was stirred at room temperature for the appropriate amount of time and was then diluted with 10 mL of water. The resulting solution was extracted with EtOAc (3 × 10 mL), and the combined organic extracts were washed with 0.5 M NaHSO3 (5 mL) and brine (10 mL), dried over MgSO4, and concentrated .
Physical And Chemical Properties Analysis
“N-(4-bromophenyl)morpholine-4-sulfonamide” is a tan solid . Its melting point is 111-113 °C . The compound is stored under inert gas and is hygroscopic .
Scientific Research Applications
- N-(4-bromophenyl)morpholine-4-sulfonamide has demonstrated promising antimicrobial effects. Researchers synthesized and characterized this compound, evaluating its action against bacterial and fungal strains . It could be a potential candidate for developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections.
- The compound was also assessed for antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions .
- The diphenyl sulfone scaffold in N-(4-bromophenyl)morpholine-4-sulfonamide makes it an interesting building block for drug design. Researchers explored its structure-activity relationships and toxicity profiles, paving the way for novel drug development .
- Toxicity studies on freshwater cladoceran Daphnia magna Straus revealed insights into the compound’s safety profile. This information is crucial for assessing its potential use in pharmaceuticals or other applications .
- Beyond its biological activities, N-(4-bromophenyl)morpholine-4-sulfonamide serves as an organic synthesis intermediate. Researchers and chemists can utilize it in laboratory research and development processes .
- As a pharmaceutical intermediate, this compound plays a role in chemical production processes. Its unique structure may contribute to the synthesis of novel drugs or therapeutic agents .
Antimicrobial Activity
Antioxidant Properties
Drug Design Scaffold
Alternative Toxicity Testing
Organic Synthesis Intermediate
Pharmaceutical Intermediary
Mechanism of Action
Sulfonamides, such as “N-(4-bromophenyl)morpholine-4-sulfonamide”, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Future Directions
“N-(4-bromophenyl)morpholine-4-sulfonamide” is used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes . The future directions of this compound could be explored further in the context of its potential applications in these areas.
properties
IUPAC Name |
N-(4-bromophenyl)morpholine-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUCQSRFYMZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)morpholine-4-sulfonamide |
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